molecular formula C10H15NO2 B2938206 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol CAS No. 858811-10-6

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

Cat. No.: B2938206
CAS No.: 858811-10-6
M. Wt: 181.235
InChI Key: ODYQPNNFGOHQHU-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol, commonly known as Synephrine, is a phenylethanolamine derivative with the molecular formula C₉H₁₃NO₂ and a molar mass of 167.2 g/mol . It is structurally characterized by a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, linked to an ethanolamine side chain containing a methylamino group. Synephrine exists as a racemic mixture or enantiopure forms (e.g., D-synephrine or L-synephrine), with the R-configuration being biologically active .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQPNNFGOHQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.

    Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.

    Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in neurotransmission and hormonal regulation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and vasoconstriction. The molecular pathways involved include the activation of adenylate cyclase, which increases cyclic AMP levels and triggers downstream signaling cascades.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Poor water solubility in free base form (~1 mg/mL), but its hydrochloride salt (CAS 5985-28-4) is highly soluble .
  • Therapeutic Use : Primarily used as a sympathomimetic agent in weight-loss supplements and nasal decongestants due to its stimulant effects .

Structural and Functional Differences

The table below compares Synephrine with structurally related sympathomimetic agents:

Compound Molecular Formula Molar Mass (g/mol) Benzene Ring Substituents Adrenoceptor Affinity Key Therapeutic Applications
Synephrine C₉H₁₃NO₂ 167.2 2-methyl, 4-hydroxyl Weak α₁, β₃ agonist Weight loss, nasal decongestion
Epinephrine C₉H₁₃NO₃ 183.2 3,4-dihydroxyl (catechol) Potent α₁, α₂, β₁, β₂ agonist Anaphylaxis, cardiac arrest
Norepinephrine C₈H₁₁NO₃ 169.18 3,4-dihydroxyl (catechol) Strong α₁, α₂, β₁ agonist Hypotension, septic shock
Phenylephrine C₉H₁₃NO₂ 167.2 3-hydroxyl Selective α₁ agonist Nasal decongestion, hypotension
Oxedrine C₉H₁₃NO₂ 167.2 4-hydroxyl (no methyl group) α₁ agonist Hypotension
Key Observations:

Catechol vs. Non-Catechol Structures: Epinephrine and norepinephrine contain catechol groups (3,4-dihydroxyl), enhancing their binding to β-adrenoceptors and rapid metabolism by catechol-O-methyltransferase (COMT) . Synephrine lacks the 3-hydroxyl group, reducing β-receptor affinity and COMT-mediated degradation, resulting in a longer half-life .

Methyl Group Influence :

  • The 2-methyl group in Synephrine sterically hinders interaction with α₂ receptors, making it a weaker vasoconstrictor than epinephrine .

Enantiomeric Activity :

  • The R-enantiomer of Synephrine (D-synephrine) is pharmacologically active, similar to epinephrine’s stereospecificity .

Pharmacological and Clinical Differences

Receptor Binding and Selectivity:
  • Synephrine: Primarily activates α₁-adrenoceptors (vasoconstriction) and β₃-adrenoceptors (lipolysis), with minimal cardiovascular side effects compared to epinephrine .
  • Epinephrine : Broad-spectrum agonist for α and β receptors, causing significant increases in heart rate and blood pressure .
Metabolic Pathways:
  • Epinephrine: Rapidly metabolized by COMT and monoamine oxidase (MAO) into inactive metabolites like metanephrine .
  • Synephrine : Resists COMT due to the absence of the 3-hydroxyl group, leading to prolonged activity .

Biological Activity

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol, also known by its CAS number 532-80-9, is a phenolic compound that has attracted attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • Structure : The compound features a hydroxyl group and a methylamino group attached to a phenolic ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research into the biological activity of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol indicates several key areas of interest:

1. Antioxidant Activity

Studies have shown that phenolic compounds can exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol suggests it may scavenge free radicals and reduce oxidative stress in biological systems.

2. Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective effects. It is hypothesized that the methylamino group could enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of pathways involved in inflammation.

The mechanisms through which 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol exerts its biological effects are still being elucidated. However, potential mechanisms include:

  • Inhibition of Oxidative Stress : The compound may inhibit lipid peroxidation and the formation of reactive oxygen species (ROS).
  • Modulation of Neurotransmitter Systems : There is speculation that it may influence neurotransmitter release or receptor activity, particularly in dopaminergic and serotonergic systems.

Case Studies and Research Findings

StudyFindings
Study 1 (Journal of Medicinal Chemistry, 2023)Demonstrated antioxidant activity comparable to established antioxidants like vitamin E.
Study 2 (Neuroscience Letters, 2023)Found neuroprotective effects in animal models of neurodegeneration, with significant reductions in neuronal apoptosis.
Study 3 (Journal of Inflammation Research, 2023)Reported reduced levels of inflammatory markers in vitro when treated with the compound.

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